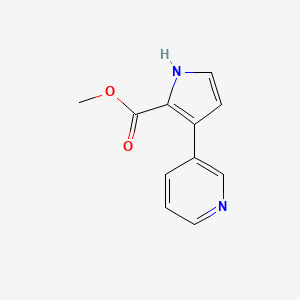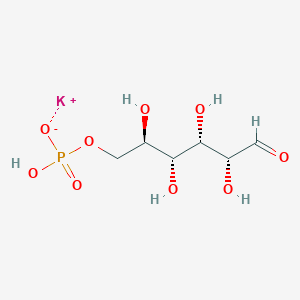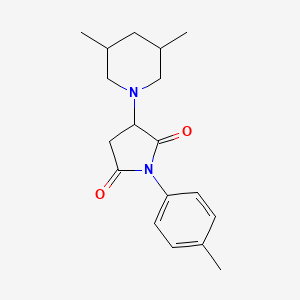![molecular formula C9H5F3N2O B15338204 3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29040587 typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained. One common method involves the use of dimethylformamide as a solvent and copper ions as catalysts. The reaction is carried out under controlled temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of MFCD29040587 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity MFCD29040587 .
Chemical Reactions Analysis
Types of Reactions
MFCD29040587 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize MFCD29040587.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MFCD29040587, which have enhanced or modified properties suitable for specific applications .
Scientific Research Applications
MFCD29040587 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of advanced materials with unique optical properties
Mechanism of Action
The mechanism of action of MFCD29040587 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in imaging and diagnostic applications. Additionally, MFCD29040587 can chelate metal ions, which is crucial for its role in inhibiting tumor growth by disrupting metal-dependent cellular processes .
Comparison with Similar Compounds
MFCD29040587 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like MFCD29040586 and MFCD29040588 share similar photoluminescent properties but differ in their chemical structure and reactivity.
Uniqueness: MFCD29040587 stands out due to its higher stability and stronger photoluminescent properties, making it more suitable for long-term applications in imaging and diagnostics
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-2-1-5-14-8(6)7(15)3-4-13/h1-2,5H,3H2 |
InChI Key |
VPMTYJJRCPFEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


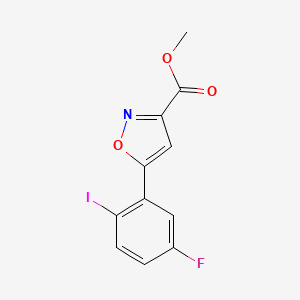

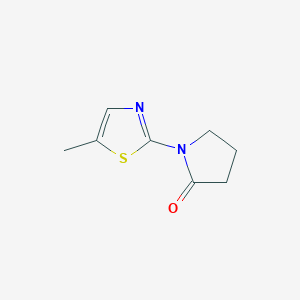
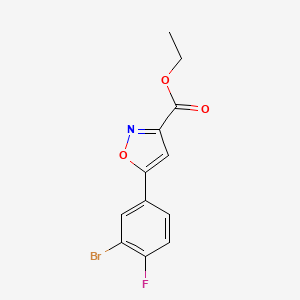
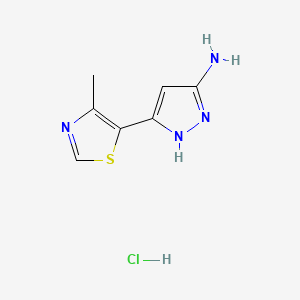
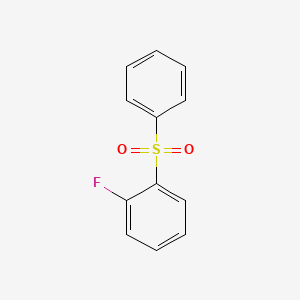
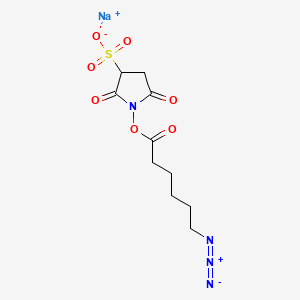
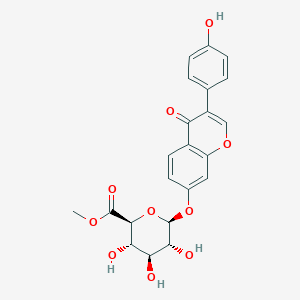

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
